molecular formula C13H11NO4 B13576619 (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate

(1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate

Cat. No.: B13576619
M. Wt: 245.23 g/mol
InChI Key: VIPSRDJOEPQYAM-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is a chemical compound with a unique structure that combines a phthalimide moiety with a cyclopropane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a cyclopropane carboxylate derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts or reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the phthalimide moiety can be targeted.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. The phthalimide moiety is known for its biological activity, and the cyclopropane ring can enhance the stability and bioavailability of drug candidates. Researchers are exploring its use in the development of anti-inflammatory, anticancer, and antimicrobial agents .

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it a versatile intermediate in the synthesis of polymers, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The cyclopropane ring can enhance the compound’s binding affinity and stability, leading to more effective biological activity. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is unique due to its specific combination of a phthalimide moiety and a cyclopropane carboxylate group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications. Its potential for diverse chemical transformations and biological activities sets it apart from similar compounds .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H11NO4/c1-13(6-7-13)12(17)18-14-10(15)8-4-2-3-5-9(8)11(14)16/h2-5H,6-7H2,1H3

InChI Key

VIPSRDJOEPQYAM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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